2-(2-Fluorophenyl)-2-methylpropan-1-ol

Vue d'ensemble

Description

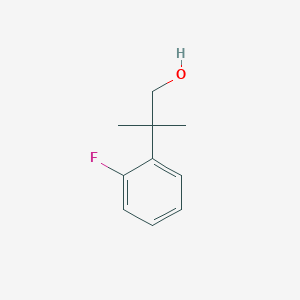

2-(2-Fluorophenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a fluorine atom attached to a phenyl ring, which is further connected to a methylpropanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 2-fluorobenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include anhydrous ether as the solvent and a controlled temperature to ensure the reaction proceeds efficiently.

Another method involves the reduction of 2-(2-fluorophenyl)-2-methylpropan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and solvent choice.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(2-fluorophenyl)-2-methylpropan-1-one using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Reduction of the ketone derivative back to the alcohol can be achieved using reducing agents such as sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: 2-(2-Fluorophenyl)-2-methylpropan-1-one.

Reduction: this compound.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(2-Fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.

Mécanisme D'action

The mechanism of action of 2-(2-Fluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, potentially leading to modulation of enzyme activity or receptor binding. The exact pathways and targets are subject to ongoing research, with studies focusing on its effects at the molecular and cellular levels.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluorophenylmethanol: Lacks the methyl group on the propanol chain, resulting in different chemical properties and reactivity.

2-(2-Fluorophenyl)ethanol:

2-(2-Fluorophenyl)-2-propanol: Similar structure but with variations in the position of the fluorine atom, leading to different reactivity and biological activity.

Uniqueness

2-(2-Fluorophenyl)-2-methylpropan-1-ol is unique due to the presence of both a fluorine atom and a methyl group on the propanol chain. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Its unique structure makes it a valuable compound for research and industrial applications.

Activité Biologique

2-(2-Fluorophenyl)-2-methylpropan-1-ol, a fluorinated alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorinated aromatic ring and an alcohol functional group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The molecular formula of this compound is CHFO. Its structure includes a fluorine atom positioned on the phenyl ring, which influences its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly related to its interactions with neurotransmitter systems and enzymes.

1. Neurotransmitter Modulation

Preliminary studies suggest that this compound may modulate neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This modulation could have implications for treating neurological disorders such as depression and anxiety.

2. Enzyme Interactions

The compound has been investigated for its inhibitory effects on key enzymes, including monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. The inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially enhancing mood and cognitive function.

3. Analgesic and Anti-inflammatory Effects

Similar compounds have shown analgesic properties, suggesting that this compound may also possess pain-relieving effects. Its anti-inflammatory potential has been supported by studies indicating a reduction in pro-inflammatory cytokines in various models.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Fluorophenyl)-2-methylpropan-1-one | CHF | Similar structure but different functional groups |

| 1-(4-Fluorophenyl)-2-methylpropan-1-one | CHF | Different fluorine position affecting activity |

| 1-(Phenyl)-2-methylpropan-1-one | CH | No halogen substituent; more hydrophobic |

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

Study 1: Neuroprotective Effects

In a study evaluating neuroprotective properties, treatment with the compound resulted in a significant reduction in neuronal cell death induced by beta-amyloid peptides. The findings suggest that the compound activates pathways that mitigate neuroinflammation and promote neuronal survival.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of the compound in microglial cells stimulated with lipopolysaccharide (LPS). The results demonstrated that pre-treatment with this compound significantly reduced the release of pro-inflammatory cytokines such as IL-1β and TNFα, indicating its potential as an anti-inflammatory agent.

Propriétés

IUPAC Name |

2-(2-fluorophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFATWAPCUFYQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.